molecular formula C19H21ClFN3O3S B2941849 N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide CAS No. 897612-97-4

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide

Cat. No.: B2941849
CAS No.: 897612-97-4
M. Wt: 425.9
InChI Key: CTSLFNCOIWDVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C19H21ClFN3O3S and its molecular weight is 425.9. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating that the compound could potentially have multiple targets.

Mode of Action

It is known that piperazine derivatives can interact with their targets in various ways, often leading to changes in cellular signaling and function .

Biochemical Pathways

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

The wide range of biological and pharmaceutical activity of piperazine derivatives suggests that this compound could have diverse effects at the molecular and cellular level.

Properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3S/c20-16-4-2-6-18(14-16)23-8-10-24(11-9-23)28(26,27)12-7-22-19(25)15-3-1-5-17(21)13-15/h1-6,13-14H,7-12H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSLFNCOIWDVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.